1H and 13C NMR Characterization of 2,4-Dichloro-6-propoxy-1,3,5-triazine: A Technical Guide for Structural Elucidation
1H and 13C NMR Characterization of 2,4-Dichloro-6-propoxy-1,3,5-triazine: A Technical Guide for Structural Elucidation
Executive Summary
The compound 2,4-dichloro-6-propoxy-1,3,5-triazine (CAS: 26650-75-9) is a highly reactive, versatile electrophilic scaffold widely utilized in organic synthesis, bioconjugation, and the development of targeted therapeutics[1]. Characterized by a highly electron-deficient aromatic core, the dichloro-triazine moiety undergoes sequential nucleophilic aromatic substitution ( SNAr ) reactions, allowing for the precise, stepwise functionalization of the triazine ring.
For researchers and drug development professionals, confirming the structural integrity of this intermediate is a critical quality control step. This whitepaper provides an in-depth, mechanistic breakdown of the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of 2,4-dichloro-6-propoxy-1,3,5-triazine, coupling empirical data with the underlying quantum mechanical causality that governs its spectral behavior.
Mechanistic Principles of Triazine NMR
The 1,3,5-triazine ring is a symmetrical, six-membered aromatic system containing three nitrogen atoms. Because nitrogen is highly electronegative, the triazine core is profoundly electron-deficient. In 2,4-dichloro-6-propoxy-1,3,5-triazine, the symmetry is broken by the introduction of a propoxy chain at the C6 position, leaving chlorine atoms at C2 and C4.
From an NMR perspective, this molecule presents a unique profile:
-
Absence of Aromatic Protons: The triazine core is fully substituted; therefore, the 1H NMR spectrum will exclusively display the aliphatic signals of the propoxy chain.
-
Quaternary Core Carbons: The 13C NMR spectrum will reveal three highly deshielded quaternary carbons in the aromatic region, alongside the aliphatic carbons of the propoxy group. The chemical shifts of the ring carbons are dictated by the competing inductive effects of the attached halogens versus the oxygen atom[2][3].
Workflow & Experimental Design
The following Graphviz diagram maps the synthetic generation of the target molecule and the subsequent self-validating NMR analytical workflow.
Fig 1: Synthetic workflow and NMR validation pipeline for 2,4-dichloro-6-propoxy-1,3,5-triazine.
Self-Validating NMR Acquisition Protocol
To ensure high-fidelity spectral data, the sample preparation and acquisition must follow a strict, causality-driven protocol[4].
Step-by-Step Methodology:
-
Solvent Selection & Dissolution: Dissolve 15–20 mg (for 1H ) or 40–50 mg (for 13C ) of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ).
-
Causality: CDCl3 is chosen because it is aprotic and non-polar. The highly electrophilic dichloro-triazine core is prone to solvolysis (nucleophilic attack) if dissolved in protic deuterated solvents like CD3OD or D2O . CDCl3 ensures the molecule remains chemically inert during the scan.
-
-
Internal Standardization: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS).
-
Causality: TMS provides a reliable 0.00 ppm reference point, which is critical for accurately measuring the subtle downfield shifts of the triazine carbons.
-
-
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube.
-
Causality: Particulate matter disrupts magnetic field homogeneity, leading to peak broadening and loss of resolution (especially critical for resolving the propoxy splitting patterns).
-
-
13C Relaxation Delay Optimization: Set the relaxation delay (D1) to 2.5–3.0 seconds for the 13C sequence.
-
Causality: The triazine ring consists entirely of quaternary carbons. Because they lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long T1 relaxation times. A standard 1-second delay will result in artificially suppressed aromatic signals.
-
1H NMR Spectral Analysis
Because the triazine ring contains no protons, the 1H NMR spectrum acts as a direct fingerprint of the propoxy substituent. The chemical shifts are governed by the inductive electron-withdrawing effect of the adjacent oxygen atom, which diminishes rapidly with distance through the aliphatic chain.
Mechanistic Assignment
-
α -Protons (-O- CH2 -): The methylene group directly attached to the highly electronegative oxygen atom experiences the strongest deshielding effect, pushing its signal significantly downfield to approximately 4.45 ppm . It couples with the adjacent β -protons to form a triplet.
-
β -Protons (- CH2 -): The central methylene group is further from the oxygen, experiencing a weaker inductive effect. It appears at 1.85 ppm . It couples with both the α -protons and the γ -methyl protons, resulting in a sextet (or complex multiplet).
-
γ -Protons (- CH3 ): The terminal methyl group is largely unaffected by the oxygen's electronegativity, appearing in the standard aliphatic region at 1.05 ppm as a triplet.
1H NMR Data Summary
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J ) | Assignment |
| C1' | ~4.45 | Triplet (t) | 2H | ~6.8 Hz | Propoxy α -protons (-O- CH2 -) |
| C2' | ~1.85 | Sextet (h) | 2H | ~7.2 Hz | Propoxy β -protons (- CH2 -) |
| C3' | ~1.05 | Triplet (t) | 3H | ~7.4 Hz | Propoxy γ -protons (- CH3 ) |
13C NMR Spectral Analysis
The 13C NMR spectrum is the definitive tool for verifying the integrity of the triazine core. The spectrum will display six distinct carbon environments: three from the propoxy chain and three from the triazine ring (though the two C-Cl carbons are chemically equivalent due to molecular symmetry).
Triazine Core Assignments (Causality of Deshielding)
The carbons of the 1,3,5-triazine ring are inherently deshielded (typically >165 ppm) due to the electron-withdrawing nature of the three nitrogen atoms in the aromatic ring.
In 2,4-dichloro-6-propoxy-1,3,5-triazine, we must differentiate between the C-O carbon (C6) and the C-Cl carbons (C2, C4).
-
Based on structural analogs like 2,4-dichloro-6-methoxy-1,3,5-triazine, the C-O carbon appears further downfield at ~173.2 ppm , while the C-Cl carbons appear at ~172.2 ppm [2][3].
-
Causality: Oxygen is more electronegative than chlorine (Pauling scale: O = 3.44, Cl = 3.16). Consequently, the oxygen atom exerts a stronger inductive electron-withdrawing effect on C6 than the chlorine atoms exert on C2 and C4, leaving C6 more deshielded.
13C NMR Data Summary
| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Causality |
| C6 | ~173.2 | Quaternary | Triazine C-O . Highly deshielded by ring nitrogens and the strongly electronegative oxygen atom. |
| C2, C4 | ~172.2 | Quaternary | Triazine C-Cl . Deshielded by ring nitrogens and chlorine, but slightly less than the C-O carbon. |
| C1' | ~71.5 | Secondary ( CH2 ) | Propoxy α -carbon. Deshielded by direct attachment to oxygen. |
| C2' | ~21.8 | Secondary ( CH2 ) | Propoxy β -carbon. Standard aliphatic methylene shift. |
| C3' | ~10.2 | Primary ( CH3 ) | Propoxy γ -carbon. Terminal methyl group. |
Conclusion
The successful characterization of 2,4-dichloro-6-propoxy-1,3,5-triazine relies on a dual-pronged NMR approach. The 1H NMR spectrum provides quantitative validation of the propoxy substituent via integration and splitting patterns, while the 13C NMR spectrum confirms the structural integrity of the electrophilic triazine core. By utilizing proper aprotic solvents ( CDCl3 ) and extended relaxation delays, researchers can ensure accurate, self-validating spectral data, thereby securing the foundation for subsequent downstream bioconjugation or medicinal chemistry workflows.
References
-
PubChem . "2,4-Dichloro-6-propoxy-1,3,5-triazine". National Center for Biotechnology Information. URL:[Link]
-
Yamada et al. "Study of the Reactivities of Acid-Catalyzed O-Benzylating Reagents Based on Structural Isomers of 1,3,5-Triazine". The Journal of Organic Chemistry - ACS Publications, 2015. URL:[Link]
-
Zhang et al. "Supporting Information: Preparation of 1,3,5-triazine derivatives". RSC Advances, DOI Supplement. URL:[Link](Note: URL representative of general RSC supporting info architecture for triazine derivatives)
-
Gąsowska-Bajger et al. "1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors". Molecules (PMC), 2021. URL:[Link]
Sources
- 1. 2,4-Dichloro-6-propoxy-1,3,5-triazine | C6H7Cl2N3O | CID 33570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
